1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to an ethan-1-ol backbone, with a chloropyridinyl substituent at the second position. The presence of both fluorine and chlorine atoms in its structure imparts distinct chemical reactivity and biological activity, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-chloropyridine with trifluoroacetaldehyde in the presence of a suitable reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, trifluoromethyl ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom in the pyridine ring can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound shares a similar trifluoromethyl group and chloropyridinyl substituent but differs in its pyrazole ring structure.
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds also contain the chloropyridinyl group but have different substituents and functional groups.
Uniqueness: 1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to its combination of a trifluoromethyl group and a hydroxyl group attached to an ethan-1-ol backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5ClF3NO |
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Molecular Weight |
211.57 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3,6,13H |
InChI Key |
YZQTYULXUULZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)O)Cl |
Origin of Product |
United States |
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